molecular formula C17H16N2O2S B2745670 3-cyano-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzamide CAS No. 1448035-11-7

3-cyano-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzamide

Cat. No. B2745670
M. Wt: 312.39
InChI Key: GMJWKZPPGGCQHW-UHFFFAOYSA-N
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Description

“3-cyano-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzamide” is a chemical compound . It’s a derivative of cyanoacetohydrazides, which are precursors in reactions leading to the construction of heterocycles .


Synthesis Analysis

The synthesis of such compounds often involves the use of cyanoacetohydrazides as precursors in reactions leading to the construction of heterocycles . The substrate can act as an ambident nucleophile, that is, as both an N- and C-nucleophile . Upon treatment of cyanoacetic acid hydrazide with various reactants, attack can take place at five possible sites .


Chemical Reactions Analysis

Cyanoacetohydrazides are used in a variety of reactions, including cyclocondensation and cyclization . They can react with numerous reactants (nucleophiles and electrophiles) to synthesize a variety of polyfunctional heterocyclic compounds of biological interest .

Scientific Research Applications

Chemical Reactions and Synthesis

The compound participates in various chemical reactions, including rearrangements and condensations, which are fundamental in synthetic organic chemistry. For instance, 2-Cyano-3-hydroxy-3-(methylthio)acrylamide, a related compound, undergoes double rearrangement reactions to yield products like 5-cyano-4-methylthio-2-phenyl-1,3-oxazin-6-one and 5-cyano-6-methylthio-2,3-diphenyl-1,3-diazin-4-one, showcasing the versatility of cyano and hydroxy functional groups in facilitating complex molecular transformations (Yokoyama, Hatanaka, & Sakamoto, 1985).

Antimicrobial Properties

Acylthiourea derivatives, similar in structure to the specified compound, have demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. These findings highlight the potential of such compounds in the development of new antimicrobial agents, emphasizing the importance of the cyano and thiourea functionalities in their bioactive properties (Limban, Missir, Chiriţă, Nițulescu, Cǎproiu, Chifiriuc, & Israil, 2011).

Material Science Applications

Compounds with similar functional groups have been investigated for their applications in material science, such as the synthesis of polybenzoxazine precursors. Phloretic acid, a compound related to the specified chemical, has been used as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation, suggesting potential applications in creating sustainable materials (Trejo-Machin, Verge, Puchot, & Quintana, 2017).

properties

IUPAC Name

3-cyano-N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S/c1-22-15-7-5-13(6-8-15)16(20)11-19-17(21)14-4-2-3-12(9-14)10-18/h2-9,16,20H,11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMJWKZPPGGCQHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(CNC(=O)C2=CC=CC(=C2)C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-cyano-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzamide

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